molecular formula C18H18Cl2N2OS B5129735 4-tert-butyl-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide

4-tert-butyl-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide

Cat. No.: B5129735
M. Wt: 381.3 g/mol
InChI Key: LHGSBMAFGRGTIL-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide is a synthetic organic compound with the molecular formula C17H17Cl2NO. It is known for its unique chemical structure, which includes a tert-butyl group, dichlorophenyl group, and a carbamothioyl group attached to a benzamide backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide typically involves the reaction of 4-tert-butylbenzoyl chloride with 2,4-dichloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiophosgene to introduce the carbamothioyl group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-tert-butyl-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide involves the inhibition of specific protein kinases that are involved in cell proliferation and survival. The compound binds to the active site of the kinase, preventing its activity and leading to the inhibition of downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(2,4-dichlorophenyl)benzamide
  • 4-tert-butyl-N-(3,5-dichlorophenyl)benzamide
  • 4-tert-butyl-N-(2-chlorophenyl)benzamide
  • 4-tert-butyl-N-(2,4,5-trichlorophenyl)benzamide
  • 4-tert-butyl-N-(4-chlorophenyl)benzamide

Uniqueness

4-tert-butyl-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide is unique due to the presence of the carbamothioyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

4-tert-butyl-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2OS/c1-18(2,3)12-6-4-11(5-7-12)16(23)22-17(24)21-15-9-8-13(19)10-14(15)20/h4-10H,1-3H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGSBMAFGRGTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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